molecular formula C13H20O3 B167694 Triethyl orthobenzoate CAS No. 1663-61-2

Triethyl orthobenzoate

Cat. No.: B167694
CAS No.: 1663-61-2
M. Wt: 224.3 g/mol
InChI Key: BQFPCTXLBRVFJL-UHFFFAOYSA-N
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Description

Triethyl orthobenzoate, also known as ethyl orthobenzoate or this compound, is an organic compound with the molecular formula C₁₃H₂₀O₃. It is a derivative of benzene where the hydrogen atoms are replaced by triethoxymethyl groups. This compound is known for its applications in organic synthesis and various industrial processes.

Scientific Research Applications

Triethyl orthobenzoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

(Triethoxymethyl)benzene is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It can cause skin irritation, serious eye irritation, genetic defects, and cancer. It can also cause damage to organs (Blood) through prolonged or repeated exposure .

Mechanism of Action

Target of Action

Triethyl orthobenzoate, also known as (Triethoxymethyl)benzene, is a chemical compound used in various organic transformations It’s known that orthoesters, the class of compounds to which this compound belongs, are often used as substrates in organic reactions .

Mode of Action

Orthoesters, including this compound, are known to participate in various classes of two-component and multi-component organic reactions . For instance, in a method described by Koszelewski et al., this compound was used in an irreversible enzymatic esterification of rac-3-hydroxy-3-(aryl)propanoic acids .

Biochemical Pathways

It’s known that orthoesters are valuable and efficient substrates in various organic transformations . These transformations can lead to a variety of product structures, potentially affecting multiple biochemical pathways.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature, with a boiling point of 239-241°c . This could potentially influence its bioavailability and distribution in a biological system.

Result of Action

It has been suggested that this compound inhibits cellular proliferation by binding to lysine residues on the receptor protein and forming intramolecular hydrogen bonds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is known to be sensitive to moisture . Therefore, it should be stored under inert gas and protected from light . Additionally, its volatility and solubility could potentially influence its efficacy and stability in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethyl orthobenzoate can be synthesized through the reaction of benzene with triethoxymethane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of (triethoxymethyl)benzene involves the use of large-scale reactors where benzene and triethoxymethane are combined. The reaction is catalyzed by an acid catalyst, and the mixture is heated to facilitate the formation of the desired compound. The product is then purified through distillation or other separation techniques to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions: Triethyl orthobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert (triethoxymethyl)benzene into simpler hydrocarbons or alcohols.

    Substitution: The triethoxymethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or simpler hydrocarbons.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Comparison with Similar Compounds

    (Trimethoxymethyl)benzene: A similar compound where the ethoxy groups are replaced by methoxy groups.

    1,3,5-Trimethoxybenzene: Another derivative with three methoxy groups attached to the benzene ring.

Comparison: Triethyl orthobenzoate is unique due to its triethoxymethyl groups, which provide distinct reactivity and properties compared to its methoxy counterparts. The ethoxy groups offer different steric and electronic effects, influencing the compound’s behavior in chemical reactions and its applications in various fields.

Properties

IUPAC Name

triethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-4-14-13(15-5-2,16-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFPCTXLBRVFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061859
Record name Ethyl orthobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1663-61-2
Record name Triethyl orthobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1663-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (triethoxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001663612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (triethoxymethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl orthobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (triethoxymethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.248
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of Triethyl orthobenzoate in organic synthesis?

A: this compound is widely employed as a one-carbon source in the synthesis of heterocyclic compounds. It readily reacts with various nucleophiles, such as hydrazines and amidines, leading to the formation of important heterocyclic scaffolds like triazoles, quinazolinones, and diazepines. [, , , ]

Q2: Can you provide an example of this compound's role in synthesizing a specific class of compounds?

A: A study demonstrated the synthesis of indazolo[3,2-b]quinazolinones through a palladium-catalyzed cascade reaction using this compound. The reaction involved the cyclization of 2-amino-N'-arylbenzohydrazides with this compound, highlighting its utility in constructing complex heterocyclic systems. []

Q3: Are there other heterocyclic systems where this compound proves useful?

A: Absolutely. This compound acts as a building block for a range of heterocycles. For instance, it facilitates the synthesis of imidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-ones and imidazo[1,5-a][1,3,5]triazin-4(3H)-ones, which are structurally related to antitumor agents like temozolomide and mitozolomide. []

Q4: Besides heterocycle synthesis, does this compound have other applications?

A: It finds use in synthesizing substituted benzo[h]chromene derivatives. For instance, a study reported using a heterogeneous titanium catalyst to promote a multicomponent reaction involving 1-naphthol, acetophenone derivatives, and this compound, yielding novel benzo[h]chromene compounds. []

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